2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione
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Overview
Description
2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a 4-chlorophenyl group and a 1,2,4-triazole ring in its structure makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 1,2,4-triazole in the presence of a base to form an intermediate. This intermediate is then reacted with a suitable thiol to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione
- 2-(4-Methoxyphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione
- 1,2,4-Triazole derivatives
Uniqueness
2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C14H18ClN3S |
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Molecular Weight |
295.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione |
InChI |
InChI=1S/C14H18ClN3S/c15-11-5-7-12(8-6-11)18-13(19)16-14(17-18)9-3-1-2-4-10-14/h5-8,17H,1-4,9-10H2,(H,16,19) |
InChI Key |
GZNKNMWYOWFRRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)NC(=S)N(N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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